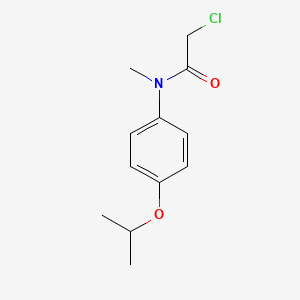![molecular formula C11H13Cl2NO2 B7628033 2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide](/img/structure/B7628033.png)
2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound belongs to the class of amides and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating the activity of neurotransmitters in the brain. Specifically, it has been shown to increase the levels of dopamine and serotonin, two neurotransmitters that play a crucial role in the regulation of mood, behavior, and cognition.
Biochemical and physiological effects:
2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. Additionally, this compound has been shown to reduce the levels of oxidative stress in the brain, which is a major contributor to the development of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide in lab experiments is its potential therapeutic applications. This compound has been shown to have a wide range of pharmacological effects, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide. One potential direction is the development of new drugs based on this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo. Finally, the potential applications of this compound in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease should be further explored.
Conclusion:
In conclusion, 2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties, and has potential applications in the treatment of neurological disorders. Further studies are needed to determine the safety and efficacy of this compound in vivo, and to explore its potential applications in the development of new drugs.
Synthesemethoden
The synthesis of 2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide involves the reaction of 2-(5-chloro-2-methoxyphenyl)ethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, this compound has been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-16-10-3-2-9(13)6-8(10)4-5-14-11(15)7-12/h2-3,6H,4-5,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQMNIBYQTZQTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



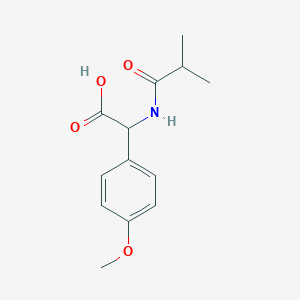
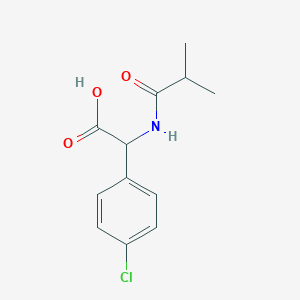
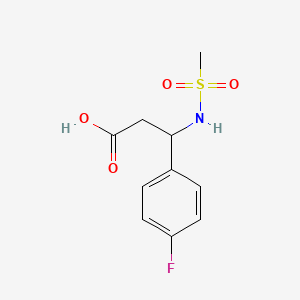
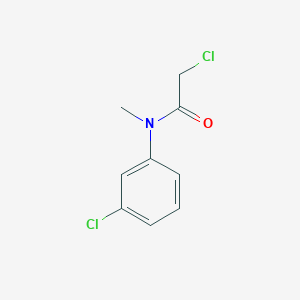


![2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide](/img/structure/B7628021.png)
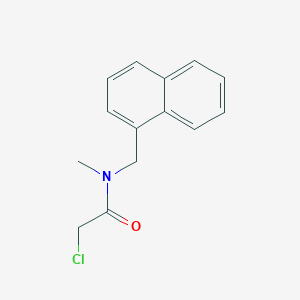
![2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide](/img/structure/B7628028.png)

